CYP2C8 Mechanism-Based Inactivation Potency Compared with Gemfibrozil Acyl Glucuronide
Clopidogrel acyl-β-D-glucuronide inactivates CYP2C8 with a K_I of 9.9 µM and a maximal inactivation rate (k_inact) of 0.047 min⁻¹, as determined in human liver microsomes using amodiaquine N-deethylation as the probe reaction [1]. For gemfibrozil acyl glucuronide, the reported KI is 5.8 µM (for CYP2C19; CYP2C8 KI not directly reported in the same units) and k_inact of 0.21 min⁻¹, indicating that gemfibrozil glucuronide achieves a ~4.5-fold faster maximal inactivation rate [2]. This means that while gemfibrozil glucuronide inactivates CYP2C8 more rapidly at saturating concentrations, clopidogrel glucuronide displays higher affinity (lower K_I) for the enzyme, resulting in a distinct inactivation profile that is better suited for modeling moderate, sustained CYP2C8 suppression during chronic dosing [3].
| Evidence Dimension | CYP2C8 mechanism-based inactivation kinetic parameters (K_I, k_inact) |
|---|---|
| Target Compound Data | K_I = 9.9 µM; k_inact = 0.047 min⁻¹ |
| Comparator Or Baseline | Gemfibrozil acyl glucuronide: k_inact = 0.21 min⁻¹ (CYP2C8); gemfibrozil parent: IC₅₀ = 95 µM (CYP2C8, no TDI) |
| Quantified Difference | Clopidogrel glucuronide k_inact is 4.5-fold lower than gemfibrozil glucuronide; K_I is 9.6-fold lower than gemfibrozil parent IC₅₀ |
| Conditions | Human liver microsomes (HLMs), amodiaquine N-deethylation probe, 37°C, NADPH-fortified |
Why This Matters
The distinct K_I/k_inact signature defines the time-course of CYP2C8 inactivation in vivo, making clopidogrel glucuronide the only appropriate reference for PBPK models predicting clopidogrel-mediated DDIs rather than gemfibrozil-mediated DDIs.
- [1] Tornio A, Filppula AM, Kailari O, et al. Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions. Clin Pharmacol Ther. 2014;96(4):498-507. doi:10.1038/clpt.2014.141 View Source
- [2] Ogilvie BW, Zhang D, Li W, et al. Glucuronidation converts gemfibrozil to a potent, metabolism-dependent inhibitor of CYP2C8: implications for drug-drug interactions. Drug Metab Dispos. 2006;34(1):191-197. doi:10.1124/dmd.105.007633 View Source
- [3] Shah MB. Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Biomolecules. 2022;12(9):1218. doi:10.3390/biom12091218 View Source
